1,2-Bis(triethoxysilyl)ethane
Overview
Description
1,2-Bis(triethoxysilyl)ethane (BTEE) is a bis(trialkylsilyl) precursor that has been utilized in the modification of polymer membranes, specifically in the creation of organic-inorganic hybrid membranes . It is also used in the synthesis of organosilica membranes, where its co-polymerization with other precursors can improve gas permselectivity . BTEE is a compound that can undergo hydrolysis and condensation reactions, which are essential in sol-gel processes .
Synthesis Analysis
The synthesis of BTEE involves its integration into various polymeric structures. For instance, BTEE has been incorporated into poly(vinyl alcohol) (PVA) membranes through a sol-gel method, which enhances the membranes' permeability and selectivity for pervaporation dehydration of ethanol . Additionally, the co-polymerization of BTEE with 1,2-bis(triethoxysilyl)methane (BTESM) has been explored to tune the microstructure of organosilica membranes, resulting in improved gas permselectivity .
Molecular Structure Analysis
The molecular structure of BTEE plays a crucial role in its reactivity and the properties of the resulting materials. For example, the introduction of BTEE into PVA membranes increases the amorphous region, making the membranes more compact and less prone to swelling in aqueous solutions . The molecular structure of BTEE also allows for the formation of cyclic structures during sol-gel polymerization, which can be incorporated into network silsesquioxane polymers .
Chemical Reactions Analysis
BTEE is involved in various chemical reactions, including hydrolysis and condensation, which are fundamental to the sol-gel process. The kinetics and stability of these reactions in water-ethanol solutions have been studied using FTIR spectroscopy . Additionally, BTEE's reactivity has been harnessed in the synthesis of complex organometallic structures, as demonstrated by the reaction of 1,1-bis(3-indenyl)ethane with transition metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTEE-derived materials have been extensively studied. For instance, the hybrid PVA/BTEE membranes exhibit high thermal stability and improved separation performances compared to pure PVA membranes . The introduction of BTEE into the structure of organosilica membranes has been shown to maintain high hydrogen permeance while significantly reducing the permeance of larger gases like CO2 and N2 . The early corrosion behavior of steel pre-treated with BTEE has also been investigated, revealing that BTEE films can provide temporary corrosion protection .
Scientific Research Applications
Hydrolysis and Stability Studies
- Hydrolysis in Aqueous and Methanol Solutions : The hydrolysis process of bis-1,2-(triethoxysilyl)ethane (BTSE) was studied in different solutions. In water-rich solutions, hydrolysis takes place for 3 days, with 85% of silane molecules transforming into silanols (Díaz-Benito et al., 2010).
- Hydrolysis Kinetics in Water-Ethanol Solution : Research evaluated the stability and hydrolysis kinetics of BTSE in water-ethanol solutions using FTIR spectroscopy, providing insights into hydrolysis rate constants and overall stability (Pu et al., 1997).
Corrosion Resistance and Surface Treatments
- Corrosion Behaviour on Galvanised Steel : BTSE films on hot dip galvanised steel substrates showed temporary corrosion protection during immersion in NaCl-containing solutions (Montemor et al., 2004).
- Interface Formation on Aluminum : The adhesion performance of BTSE coatings on aluminum surfaces was assessed, revealing insights into the silane adhesion strength and chemical bonding (Teo et al., 2004).
Membrane Technology and Gas Permeation
- Hybrid Silica Membranes for Gas Separation : BTSE was used to create organic-inorganic hybrid silica membranes with loose amorphous networks, showing high hydrogen permeance and selectivity (Kanezashi et al., 2010).
- Organic-Inorganic Hybrid Membranes in Pervaporation : Novel hybrid membranes of poly(vinyl alcohol)/BTSE were prepared, showing improved permeability, selectivity, and thermal stability (Zhang et al., 2008).
Dental Materials and Coatings
- Bond Strength between Resin and Zirconia : The use of BTSE as a cross-linking silane in dental materials was explored, highlighting its effect on shear bond strength between resin-composite cement and zirconia (Lung et al., 2012).
Electrochemical Studies and Corrosion Protection
- Electrodeposition Potential Effects on Corrosion Properties : BTSE films on aluminum alloys showed improved corrosion inhibition properties when prepared at cathodic potentials (Hu et al., 2006).
Advanced Polymer and Membrane Research
- Free-Standing Films from Copolymers : Copolymerization of BTSE with 3-mercaptopropyl(trimethoxy)silane resulted in free-standing films with high thermal stability and adjustable sulfonyl group content (Gunji et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
triethoxy(2-triethoxysilylethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJPHXTEXTLHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
232586-88-8 | |
Record name | Bis(triethoxysilyl)ethane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232586-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7051763 | |
Record name | 1,2-Bis(triethoxysilyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,2-Bis(triethoxysilyl)ethane | |
CAS RN |
16068-37-4 | |
Record name | Bis(triethoxysilyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16068-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(triethoxysilyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016068374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Bis(triethoxysilyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(TRIETHOXYSILYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57B935G98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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